molecular formula C9H11NO3 B15262761 3-Ethoxy-2-methylpyridine-4-carboxylic acid

3-Ethoxy-2-methylpyridine-4-carboxylic acid

Cat. No.: B15262761
M. Wt: 181.19 g/mol
InChI Key: CIMCXRHUJUGKFX-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The presence of an ethoxy group at the 3-position and a methyl group at the 2-position makes this compound unique. It is used in various chemical and pharmaceutical applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-methylpyridine-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Ethoxylation: The 2-methylpyridine undergoes ethoxylation to introduce the ethoxy group at the 3-position.

    Carboxylation: The ethoxylated product is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. Catalysts and solvents are used to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Ethoxy-2-methylpyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxy and methyl groups influence its binding affinity and reactivity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine-4-carboxylic acid: Lacks the ethoxy group, which affects its chemical properties and applications.

    3-Methylpyridine-2-carboxylic acid: Has a different substitution pattern, leading to variations in reactivity and use.

    4-Methylpyridine-2-carboxylic acid: Another isomer with distinct chemical behavior.

Uniqueness

3-Ethoxy-2-methylpyridine-4-carboxylic acid is unique due to the presence of both ethoxy and methyl groups, which confer specific chemical and biological properties. These substitutions make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-ethoxy-2-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-3-13-8-6(2)10-5-4-7(8)9(11)12/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

CIMCXRHUJUGKFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1C)C(=O)O

Origin of Product

United States

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